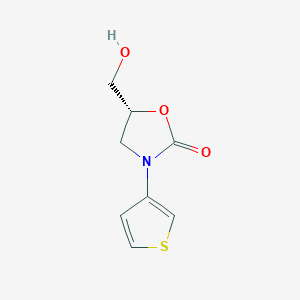
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining a thiophene ring and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene derivatives with oxazolidinone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(furan-3-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
Uniqueness
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the thiophene ring and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
175591-35-2 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO3S/c10-4-7-3-9(8(11)12-7)6-1-2-13-5-6/h1-2,5,7,10H,3-4H2/t7-/m1/s1 |
Clave InChI |
HXBUBFKOPZNGCH-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@@H](OC(=O)N1C2=CSC=C2)CO |
SMILES canónico |
C1C(OC(=O)N1C2=CSC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
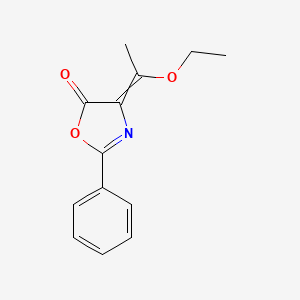
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
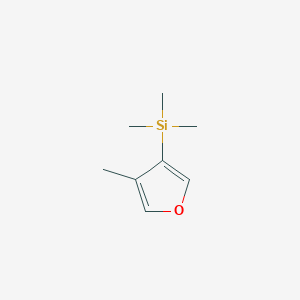
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
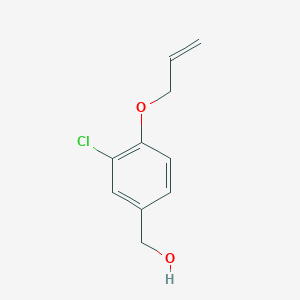

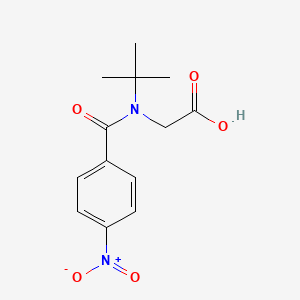
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
